molecular formula C10H21N B2606365 2-Ethyl-1-propylpiperidine CAS No. 865074-82-4

2-Ethyl-1-propylpiperidine

Cat. No.: B2606365
CAS No.: 865074-82-4
M. Wt: 155.285
InChI Key: CWCDAGCVLACRMX-UHFFFAOYSA-N
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Description

2-Ethyl-1-propylpiperidine is a tertiary amine derivative of piperidine, a six-membered heterocyclic ring containing one nitrogen atom. The compound features an ethyl group at the 2-position and a propyl group at the 1-position of the piperidine ring (Figure 1). Tertiary amines like this are widely used in pharmaceutical synthesis, agrochemicals, and organic catalysis due to their basicity and lipophilicity .

Properties

IUPAC Name

2-ethyl-1-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-8-11-9-6-5-7-10(11)4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCDAGCVLACRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-propylamine with 2-ethyl-1,5-dibromopentane in the presence of a base can yield 2-Ethyl-1-propylpiperidine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives. For 2-Ethyl-1-propylpiperidine, the hydrogenation of 2-ethyl-1-propylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions can be employed .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-propylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

2-Ethyl-1-propylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

    Biology: The compound is used in the study of biological pathways and interactions involving piperidine-containing molecules.

    Medicine: Piperidine derivatives, including 2-Ethyl-1-propylpiperidine, are explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

Piperidine derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 2-Ethyl-1-propylpiperidine with four analogous compounds:

Compound Name Substituents/Functional Groups Key Properties (Inferred/Reported) Safety Considerations References
2-Ethyl-1-propylpiperidine 2-ethyl, 1-propyl (alkyl groups) Moderate lipophilicity (estimated log P ~2.5) Limited data; potential amine toxicity
1-Benzyl-2,2-dimethyl-4-methylene-piperidine 1-benzyl, 2,2-dimethyl, 4-methylene Higher aromaticity, lower solubility Toxic fumes during combustion
Ethyl 2-(piperidin-4-yl)acetate Ester group at piperidine-4 position Increased polarity (log P ~1.8), improved solubility Low BBB permeability
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one Hydroxyl group, pyrrolidine ring Higher solubility (log P ~1.2), H-bonding Reactive hydroxyl group
2-Ethyl-1-(methylsulfonyl)pyrrolidine Methylsulfonyl group High polarity (log P ~0.5), acidic sulfone Potential sulfone toxicity
Key Observations:

Lipophilicity :

  • Alkyl-substituted piperidines (e.g., 2-Ethyl-1-propylpiperidine) exhibit higher log P values than derivatives with polar groups (e.g., esters or sulfones). This impacts their membrane permeability and bioavailability .
  • Ethyl 2-(piperidin-4-yl)acetate’s ester group reduces log P by ~0.7 compared to 2-Ethyl-1-propylpiperidine, enhancing water solubility .

Reactivity and Stability :

  • Compounds with benzyl or methylene groups (e.g., 1-Benzyl-2,2-dimethyl-4-methylene-piperidine) may undergo oxidative degradation, releasing toxic fumes during combustion .
  • Sulfonyl and ester groups (e.g., 2-Ethyl-1-(methylsulfonyl)pyrrolidine) introduce hydrolytic instability under acidic or basic conditions .

Safety Profiles: Limited safety data exist for 2-Ethyl-1-propylpiperidine, but tertiary amines generally pose risks of skin/eye irritation and moderate oral toxicity. Aromatic derivatives (e.g., benzyl-substituted) carry additional combustion hazards, as noted in safety data sheets .

Biological Activity

2-Ethyl-1-propylpiperidine is a heterocyclic organic compound belonging to the piperidine family, characterized by an ethyl group at the second position and a propyl group at the first position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation, which may have implications for therapeutic applications.

  • Chemical Formula : C10_{10}H21_{21}N
  • CAS Number : 865074-82-4
  • IUPAC Name : 2-ethyl-1-propylpiperidine

The biological activity of 2-Ethyl-1-propylpiperidine primarily involves its interaction with various neurotransmitter systems. Piperidine derivatives are known to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses.

Biological Activity Overview

The biological activities of 2-Ethyl-1-propylpiperidine can be summarized as follows:

Activity Description
Neurotransmitter Modulation Influences dopamine and serotonin pathways, potentially affecting mood and behavior.
Analgesic Properties Investigated for pain relief applications through its action on pain pathways.
Anti-inflammatory Effects Potential to reduce inflammation, relevant in various therapeutic contexts.
Anticancer Potential Explored for its effects on cancer cell lines, indicating possible cytotoxicity.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicates that piperidine derivatives can exhibit antipsychotic-like effects by modulating dopamine receptors. A study demonstrated that compounds similar to 2-Ethyl-1-propylpiperidine showed reduced cataleptogenic effects while maintaining antipsychotic efficacy in animal models .
  • Analgesic Research :
    • A pharmacological evaluation revealed that certain piperidine derivatives could effectively alleviate pain in rodent models, suggesting that 2-Ethyl-1-propylpiperidine may share similar analgesic properties.
  • Anticancer Activity :
    • In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, hinting at the potential of 2-Ethyl-1-propylpiperidine in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Ethyl-1-propylpiperidine, it is beneficial to compare it with other piperidine derivatives:

Compound Structural Features Biological Activity
Piperidine Simple six-membered ringBasic neuroactive properties
2-Methylpiperidine Methyl group at the second positionSimilar but less potent than 2-Ethyl-1-propylpiperidine
1-Propylpiperidine Propyl group at the first positionLimited pharmacological diversity

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